molecular formula C8H5BrIN B2646339 5-bromo-2-iodo-1H-indole CAS No. 1572177-90-2

5-bromo-2-iodo-1H-indole

Cat. No. B2646339
CAS RN: 1572177-90-2
M. Wt: 321.943
InChI Key: JQUUQZLPRJUXLS-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-1H-indole is a compound that belongs to the class of indoles, which are bicyclic compounds commonly found in organic molecules and pharmaceuticals . This particular compound is characterized by the presence of bromine and iodine atoms attached to the indole ring .


Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies. For instance, a new set of 5-bromoindole-2-carboxylic acid hydrazone derivatives were synthesized and studied as potential inhibitors of VEGFR-2 tyrosine kinase . Another study reported the synthesis of new 5-bromo derivatives of indole via alkylation reactions under phase transfer catalysis (PTC) conditions .

Scientific Research Applications

  • Palladium-Catalyzed Cross-Coupling Reactions : 5-Bromo-2-iodo-1H-indole is used in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These reactions are significant for the synthesis of new functionalized indoles and indazoles, which have potential applications as 5-HT receptor ligands (Witulski et al., 2005).

  • Synthesis of Annulated Gamma-Carbolines and Heteropolycycles : this compound is a key component in the palladium-catalyzed intramolecular annulation of alkynes. This process leads to the production of gamma-carboline derivatives with additional fused rings, having potential pharmaceutical applications (Zhang & Larock, 2003).

  • Synthesis of Trisubstituted Indoles : The compound plays a crucial role in the synthesis of 2,5,7-trisubstituted indoles, achieved through Sonogashira cross-coupling and a palladium-catalyzed cyclization step. These indoles have various potential applications in medicinal chemistry (Cacchi et al., 2015).

  • Crystal Structure and Thermal Analysis : this compound derivatives have been characterized for their crystal structure, Hirshfeld surface analysis, and thermal stability. Such studies are essential for understanding the physical and chemical properties of indole derivatives (Barakat et al., 2017).

  • Regioselective C(sp2)-H Dual Functionalization : This compound is used in the regioselective C(sp2)-H dual functionalization of indoles, particularly in bromo-amination processes. These functionalizations have significant implications in synthetic chemistry (Moriyama et al., 2015).

  • Synthesis of Indolo[2,1-a]isoquinolines : It's involved in the synthesis of indolo[2,1-a]isoquinolines, an important class of heterocyclic compounds. The synthesis involves copper-catalyzed coupling and cyclization, showcasing its versatility in organic synthesis (Lee et al., 2018).

  • N-Alkylation in Organic Synthesis : The compound is also significant in the N-alkylation of indoles and pyrroles, a critical step in the synthesis of various organic compounds (Heaney & Ley, 1973).

Mechanism of Action

The mechanism of action of 5-bromo-2-iodo-1H-indole derivatives has been studied in the context of their potential as enzyme inhibitors. For example, a study reported that 5-bromo-N′-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene or furan-2-ylmethylene)-1H-indole-2-carbohydrazide derivatives had the best binding energies against the VEGFR TK domain . Another study reported that indole derivatives show various biologically vital properties .

properties

IUPAC Name

5-bromo-2-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUUQZLPRJUXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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